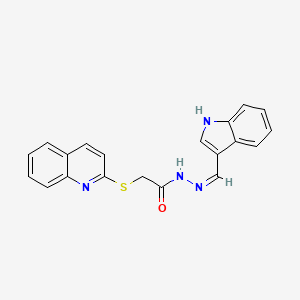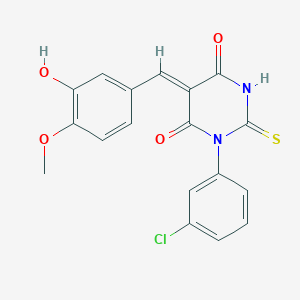
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide, also known as IQA, is a synthetic compound that has been studied for its potential use in cancer treatment. The compound has been shown to have anti-tumor activity in vitro, and has been tested in animal models with promising results.
Mecanismo De Acción
The exact mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to have antioxidant and anti-inflammatory properties. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to inhibit the activity of several enzymes that are involved in the progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to have good stability and solubility in various solvents. However, one limitation of using N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in lab experiments is its relatively low potency compared to other anti-cancer agents.
Direcciones Futuras
There are several future directions for research on N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide. One direction is to further elucidate its mechanism of action and identify specific targets that are involved in its anti-tumor activity. Another direction is to optimize the synthesis method of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide to improve its potency and selectivity. Additionally, further studies are needed to evaluate the safety and efficacy of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide in animal models and clinical trials.
Métodos De Síntesis
The synthesis of N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide involves the reaction of 2-quinolinethiol with indole-3-carboxaldehyde and hydrazine hydrate. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been studied for its potential use in cancer treatment. Several studies have shown that N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has anti-tumor activity in vitro, and has been tested in animal models with promising results. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N'-(1H-indol-3-ylmethylene)-2-(2-quinolinylthio)acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c25-19(13-26-20-10-9-14-5-1-3-7-17(14)23-20)24-22-12-15-11-21-18-8-4-2-6-16(15)18/h1-12,21H,13H2,(H,24,25)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPLIQXGANQIPD-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C\C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-{3-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B5967995.png)
![1-(1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B5968000.png)
![3-[(2,6-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5968001.png)
![4,4,4-trifluoro-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]-1-butanamine](/img/structure/B5968011.png)

![7-(cyclobutylmethyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5968037.png)
![1-[3-(methylthio)benzyl]-N-phenyl-3-piperidinamine](/img/structure/B5968038.png)


![2-ethoxy-4-{[(4-phenyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5968056.png)
![methyl [2-[(3,4-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5968058.png)
![1-(3-fluorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5968066.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-1-(4-fluorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5968070.png)
![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B5968081.png)